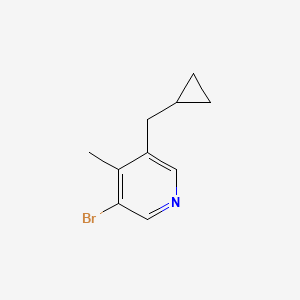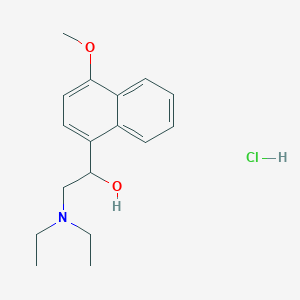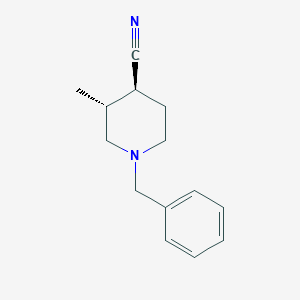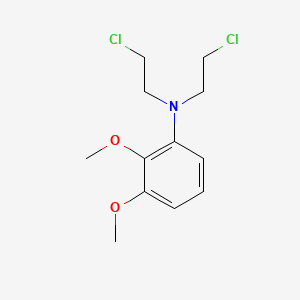
N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline: is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with two methoxy groups on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline typically involves the reaction of 2,3-dimethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions: N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction Reactions: The aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution: Formation of N,N-bis(2-substituted-ethyl)-2,3-dimethoxyaniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced aromatic compounds.
科学研究应用
N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline involves its ability to alkylate DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.
相似化合物的比较
N,N-Bis(2-chloroethyl)amine: Known for its use as a nitrogen mustard in chemotherapy.
N,N-Bis(2-chloroethyl)methylamine: Similar structure but with a methyl group instead of methoxy groups.
N,N-Bis(2-chloroethyl)cyclopropanamine: Contains a cyclopropane ring instead of an aromatic ring.
Uniqueness: N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline is unique due to the presence of methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
属性
CAS 编号 |
4213-41-6 |
|---|---|
分子式 |
C12H17Cl2NO2 |
分子量 |
278.17 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-2,3-dimethoxyaniline |
InChI |
InChI=1S/C12H17Cl2NO2/c1-16-11-5-3-4-10(12(11)17-2)15(8-6-13)9-7-14/h3-5H,6-9H2,1-2H3 |
InChI 键 |
JMCCVSKJZKUSTH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
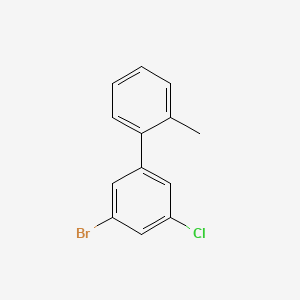
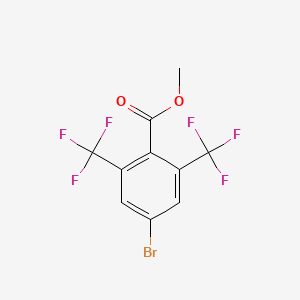
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
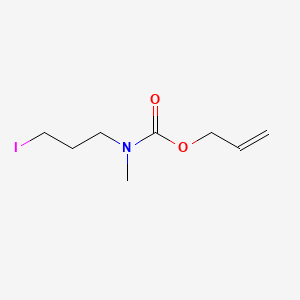
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
